2-Methyl-2-butene-1,4-diyl diacetate
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Overview
Description
2-Methyl-2-butene-1,4-diyl diacetate is an organic compound with the molecular formula C9H14O4. It is a diacetate ester derived from 2-methyl-2-butene-1,4-diol. This compound is of interest in various chemical processes and has applications in polymer synthesis and other industrial uses.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methyl-2-butene-1,4-diyl diacetate can be synthesized through the acylation of 2-methyl-2-butene-1,4-diol with acetic anhydride or acetyl chloride in the presence of a catalyst such as pyridine or sulfuric acid . The reaction typically involves heating the reactants under reflux conditions to achieve the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes where the reactants are fed into a reactor and the product is continuously removed. This method ensures higher efficiency and yield compared to batch processes .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2-butene-1,4-diyl diacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the diacetate into alcohols.
Substitution: The acetate groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters or ethers depending on the nucleophile used.
Scientific Research Applications
2-Methyl-2-butene-1,4-diyl diacetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of polymers and other complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-methyl-2-butene-1,4-diyl diacetate involves its interaction with various molecular targets depending on the reaction it undergoes. For example, in ester hydrolysis, the compound interacts with water or hydroxide ions to form the corresponding diol and acetic acid. The pathways involved include nucleophilic attack on the carbonyl carbon of the ester group, leading to the cleavage of the ester bond .
Comparison with Similar Compounds
Similar Compounds
2-Butene-1,4-diol diacetate: Similar structure but without the methyl group at the 2-position.
2-Methyl-2-butene-1,4-diol: The diol precursor of the diacetate.
2-Methyl-2-butene: The parent hydrocarbon without the diol or diacetate groups.
Uniqueness
2-Methyl-2-butene-1,4-diyl diacetate is unique due to its dual acetate groups, which make it a versatile intermediate for various chemical transformations. Its structure allows for selective reactions at the acetate groups, providing a pathway to synthesize a wide range of derivatives .
Properties
CAS No. |
30264-54-1 |
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Molecular Formula |
C9H14O4 |
Molecular Weight |
186.20 g/mol |
IUPAC Name |
[(E)-4-acetyloxy-3-methylbut-2-enyl] acetate |
InChI |
InChI=1S/C9H14O4/c1-7(6-13-9(3)11)4-5-12-8(2)10/h4H,5-6H2,1-3H3/b7-4+ |
InChI Key |
LJPNEMAMFITRSO-QPJJXVBHSA-N |
Isomeric SMILES |
C/C(=C\COC(=O)C)/COC(=O)C |
Canonical SMILES |
CC(=CCOC(=O)C)COC(=O)C |
Origin of Product |
United States |
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